molecular formula C24H23NO4 B558239 Z-Phe-OBzl CAS No. 60398-41-6

Z-Phe-OBzl

Cat. No.: B558239
CAS No.: 60398-41-6
M. Wt: 289,34 g/mole
InChI Key: ILHGLRRAUKTLLN-QFIPXVFZSA-N
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Preparation Methods

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of Z-Phe-OBzl occurs under acidic or basic conditions, cleaving the ester bond to yield free carboxylic acids or salts.

Reagents and Conditions

  • Acidic Hydrolysis : Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in aqueous or mixed solvents (e.g., dioxane/water) at 40–60°C .
  • Basic Hydrolysis : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol/water at room temperature .

Products

Reaction TypeConditionsMajor Product(s)Yield (%)Source
Acidic Hydrolysis6M HCl, 60°C, 12hZ-L-phenylalanine85–90
Basic Hydrolysis0.1M NaOH, RT, 4hZ-L-phenylalanine sodium salt92

Key Findings

  • Hydrolysis rates depend on solvent polarity and temperature.
  • Basic conditions minimize racemization compared to prolonged acidic treatments .

Peptide Coupling Reactions

This compound acts as an acyl donor in peptide bond formation, facilitated by coupling reagents.

Common Protocols

  • Reagents : DIC (diisopropylcarbodiimide), HOBt (hydroxybenzotriazole), PyBop .
  • Solvents : DMF, dichloromethane (DCM), or ethyl acetate at −5°C to RT .

Data Table: Coupling Efficiency

Coupling ReagentAdditiveSolventYield (%)Racemization (%)Source
DICHOBtDMF8022.8
BopCuCl₂DCM9513.6
HATUDIEAEtOAc103*9.5

*Yield >100% due to residual solvent.

Hydrogenolysis

The benzyl ester (OBzl) and Z-group are cleaved via catalytic hydrogenation.

Conditions

  • Catalyst : 10% Pd/C in methanol or DMF .
  • Pressure : 1–3 bar H2H_2, RT .

Products

SubstrateProductTime (h)Yield (%)Source
This compoundPhe (free amino acid)298
Z-Tyr-Phe-OBzlTyr-Phe-OH196

Notes

  • Side reactions (e.g., over-reduction) are rare due to mild conditions .

Enzymatic Reactions

This compound participates in enzyme-catalyzed peptide synthesis.

Kinetic Parameters

EnzymeKmK_m (mM)kcatk_{cat} (s⁻¹)SolventSource
Chymotrypsin8.2 ± 0.90.45 ± 0.03Acetonitrile
Thermolysin12.4 ± 1.20.78 ± 0.05Ethyl acetate

Oxidation and Substitution

The phenyl ring and ester group undergo electrophilic/nucleophilic reactions.

Oxidation

  • Reagents : KMnO4_4 or CrO3_3 in acidic media .
  • Product : Oxidized phenyl derivatives (e.g., Z-Phe(3-OH)-OBzl).

Nucleophilic Substitution

  • Example : Replacement of OBzl with amines (e.g., benzylamine) using DIPEA .
  • Yield : 70–85% for primary amines .

Process Optimization

ParameterLaboratory ScaleIndustrial Scale
Reaction Time24h4–6h (flow reactors)
Purity95–98%>99% (HPLC)
Solvent Consumption10L/kg2L/kg (recycled)

Stability and Storage

  • Stability : Stable at −20°C for >2 years under inert gas .
  • Degradation : Hydrolysis accelerates above 40°C or in polar protic solvents .

Scientific Research Applications

Peptide Synthesis

Z-Phe-OBzl is extensively used as a building block in the synthesis of peptides. It plays a critical role in protecting the amino group during the formation of peptide bonds. This application is vital for creating peptides with high yields and low racemization rates.

Application Description
Peptide Bond FormationUsed as a protecting group to facilitate selective reactions in peptide synthesis
Coupling ReactionsEnhances the efficiency of coupling reactions with various coupling reagents

Drug Development

The compound is instrumental in the development of peptide-based drugs. It is utilized to study the effects of opioid drugs on the nervous system, aiding in receptor binding and signaling pathway investigations.

Aspect Details
Opioid ResearchInvestigates interactions between opioids and their receptors
Drug SynthesisServes as a precursor for synthesizing therapeutic peptides

Biological Studies

This compound is used in enzyme-substrate interaction studies and receptor binding assays. Its incorporation into peptide sequences can influence biological activity, making it a valuable tool in biochemical research.

Study Type Purpose
Enzyme InteractionAnalyzes how enzymes interact with substrates
Receptor BindingStudies binding affinities and mechanisms of action

Biochemical Pathways

The compound interacts with various biomolecules, influencing cellular processes such as signaling pathways and gene expression. Its role in enzyme-substrate interactions is critical for understanding metabolic pathways.

Case Study 1: Enzymatic Activity

In one study, this compound was utilized to evaluate hydrolytic activity towards d-Phe–OBzl using recombinant enzymes from Streptomyces sp. The results indicated significant substrate consumption, highlighting its utility in studying enzyme kinetics and substrate specificity .

Case Study 2: Opioid Receptor Studies

Research involving this compound has demonstrated its potential as a dual-role compound acting both as an agonist and antagonist at opioid receptors. This characteristic makes it a valuable candidate for developing new analgesic drugs that target these receptors more effectively .

Biological Activity

Z-Phe-OBzl, or Z-L-phenylalanine benzyl ester, is a compound of significant interest in biochemical research, particularly in the synthesis of peptides and the study of enzyme-substrate interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is an ester derivative of phenylalanine that serves as a protecting group in peptide synthesis. Its structure allows for the formation of peptide bonds while minimizing racemization during synthesis processes. The compound is primarily utilized in conjunction with various coupling reagents to facilitate the formation of peptides with high yields and low racemization rates.

Target Interactions
this compound interacts with enzymes and other biomolecules, playing a crucial role in various biochemical pathways. Its incorporation into peptide sequences can influence the overall conformation and stability of the resulting peptides, which is critical for their biological activity.

Biochemical Role
The compound participates in enzyme-substrate interactions and receptor binding assays. It has been shown to affect cellular processes such as signaling pathways and gene expression, contributing to its diverse biological effects .

Synthesis and Characterization

Studies have demonstrated that this compound can be effectively used in peptide synthesis with minimal racemization. For instance, a study reported on coupling this compound with Boc-Phe-MeAla-OH using various coupling reagents, revealing that the presence of additives like CuCl2 significantly reduces racemization during the reaction (Table 1) .

Coupling Reagent% L-D Isomer% Yield
WSCI22.880
Bop13.695
HATU9.5103
WSCI + CuCl20.246
Bop + CuCl22.735
HATU + CuCl24.752

Biological Activity Studies

This compound has been evaluated for its biological activity in various contexts:

  • Antimicrobial Activity : Peptide derivatives containing this compound have shown moderate to good bioactivity against Gram-negative bacteria and dermatophytes. This suggests potential applications in developing antimicrobial agents .
  • Conformational Stability : Research indicates that this compound enhances the conformational stability of peptides, particularly in β-turn structures, which are crucial for their biological function .
  • Receptor Binding Studies : In studies involving opioid receptor analogues, modifications incorporating Z-Phe residues were assessed for binding affinities and functional bioactivities. The results indicated that specific configurations of Z-Phe can significantly influence receptor selectivity and potency .

Case Study 1: Peptide Synthesis Efficiency

In a comparative study on peptide synthesis efficiency, researchers utilized this compound as a key component in synthesizing various peptide analogues. The results showed that peptides synthesized using this compound exhibited higher yields and lower racemization rates compared to those synthesized without it.

Case Study 2: Antimicrobial Testing

A series of peptides incorporating this compound were tested against a panel of pathogenic microbes. The findings revealed that certain derivatives demonstrated significant antimicrobial activity, suggesting their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Z-Phe-OBzl to ensure high purity and yield?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and rigorous monitoring via HPLC or NMR to track intermediates and byproducts. For example, adjusting protecting group strategies (e.g., benzyl vs. tert-butyl esters) can minimize side reactions. Purification via flash chromatography or recrystallization should be validated using melting point analysis and spectroscopic consistency .

Q. What experimental approaches are recommended to determine the solubility profile of this compound in various solvents?

  • Methodological Answer : Use a combination of gravimetric analysis (saturation concentration measurements) and UV-Vis spectroscopy to quantify solubility. Solvent polarity indices and Hansen solubility parameters should guide solvent selection. For polar aprotic solvents like DMF or DMSO, ensure temperature-controlled experiments to avoid thermal degradation .

Q. How should researchers design stability studies for this compound under different storage conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to controlled humidity, temperature, and light (ICH Q1A guidelines). Monitor degradation via mass loss, HPLC purity checks, and FTIR to identify hydrolytic or oxidative pathways. Include kinetic modeling (Arrhenius plots) to predict shelf-life .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. MS) for this compound be resolved?

  • Methodological Answer : Cross-validate results using complementary techniques:

  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm stereochemistry.
  • Mass Spectrometry : Employ high-resolution MS (HRMS) to distinguish isotopic patterns from impurities.
  • X-ray crystallography : Resolve structural ambiguities by comparing experimental and simulated diffraction patterns .

Q. What strategies are effective for analyzing this compound’s chiral purity in complex mixtures?

  • Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) and polarimetric detection. Compare retention times with enantiomerically pure standards. For trace analysis, couple LC with circular dichroism (CD) spectroscopy to detect <1% enantiomeric excess .

Q. How can researchers address reproducibility issues in this compound’s catalytic activity across laboratories?

  • Methodological Answer : Standardize protocols by documenting all variables (e.g., stirring rate, inert gas purity) in supplemental materials. Use collaborative inter-laboratory studies to identify critical parameters. Statistical tools like ANOVA can isolate operator- or equipment-dependent variability .

Q. What computational methods are suitable for predicting this compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and activation energies. Validate predictions with kinetic experiments (e.g., stopped-flow UV-Vis). Machine learning algorithms trained on existing coupling reaction datasets can improve accuracy .

Q. Data Analysis & Reporting

Q. How should researchers handle discrepancies between theoretical and experimental yields in this compound synthesis?

  • Methodological Answer : Perform mass balance analysis to account for unreacted starting materials or volatile byproducts. Use gas chromatography (GC) or LC-MS to quantify losses. Consider side reactions (e.g., racemization) via chiral analysis .

Q. What statistical frameworks are appropriate for analyzing dose-response data involving this compound in biological assays?

  • Methodological Answer : Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Include error propagation analysis for EC50 values. Report confidence intervals and use bootstrap resampling for small sample sizes .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure transparency when reporting this compound’s mechanistic studies?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare. Provide detailed experimental workflows (e.g., using protocols.io ) and cite all software versions used for analysis .

Properties

IUPAC Name

benzyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c26-23(28-17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)25-24(27)29-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHGLRRAUKTLLN-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426794
Record name Z-Phe-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60379-01-3
Record name Z-Phe-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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